Ki16425 - 355025-24-0

Ki16425

Catalog Number: EVT-271982
CAS Number: 355025-24-0
Molecular Formula: C23H23ClN2O5S
Molecular Weight: 475.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ki16425 is a synthetic compound widely employed in scientific research as a selective antagonist for lysophosphatidic acid receptors (LPARs), primarily targeting LPA1 and LPA3. [] Belonging to the class of organic compounds known as isoxazoles, Ki16425 exhibits a higher affinity for LPA1 compared to LPA3. [] This selectivity renders Ki16425 a valuable tool for dissecting the specific roles of LPA1 and LPA3 in various biological processes and disease models. [, ]

Mechanism of Action

Ki16425 exerts its biological effects by competitively binding to the LPA binding sites on LPA1 and LPA3 receptors, thereby preventing the binding of endogenous LPA and subsequent activation of downstream signaling pathways. [] This antagonistic action effectively inhibits various cellular responses mediated by LPA, including cell proliferation, migration, differentiation, and cytokine production. [, ]

Applications
  • Fibrosis: Ki16425 has demonstrated antifibrotic effects in various experimental models, including systemic sclerosis, [] subconjunctival fibrosis, [] and lung fibrosis. [] It reduces collagen deposition, myofibroblast differentiation, and the expression of profibrotic cytokines. [, , ]
  • Cancer: Studies have shown that Ki16425 can inhibit the metastatic potential of breast cancer cells [] and reduce tumor growth in renal cell carcinoma models. [] It affects cancer cell proliferation, invasion, and angiogenesis by interfering with LPA-mediated signaling pathways. [, ]
  • Inflammation: Ki16425 exhibits anti-inflammatory properties in various models, including Sjögren's syndrome [] and rheumatoid arthritis. [] It reduces the production of pro-inflammatory cytokines, such as IL-17, and suppresses inflammatory cell infiltration. [, ]
  • Neurobiology: Research suggests that Ki16425 can modulate anxiety- and depression-like behaviors in animal models by influencing brain activity and functional connectivity. [] It also affects adult hippocampal neurogenesis and cocaine-contextual memory. []
  • Other Applications: Ki16425 has also been employed in studies related to wound healing, [] diabetic nephropathy, [] and bone remodeling. [] These studies highlight the diverse roles of LPA signaling in various physiological and pathological processes.

Lysophosphatidic acid (LPA)

    Compound Description: Lysophosphatidic acid (LPA) is a naturally occurring bioactive phospholipid that acts as an extracellular signaling molecule. It exerts a wide range of biological effects by activating specific G protein-coupled receptors, including LPA1-6. LPA is involved in various cellular processes such as cell proliferation, migration, differentiation, and survival, and has been implicated in a variety of diseases, including cancer, fibrosis, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: LPA is the endogenous ligand for Ki16425's target receptors, LPA1 and LPA3. Ki16425 acts as a competitive antagonist, blocking LPA binding to these receptors and inhibiting its downstream signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Dioctyl glycerol pyrophosphate (DGPP 8:0)

    Compound Description: Dioctyl glycerol pyrophosphate (DGPP 8:0) is a synthetic lipid that acts as an antagonist for LPA receptors, exhibiting preferential inhibition of LPA3-mediated actions. []

    Relevance: While both DGPP 8:0 and Ki16425 act as LPA receptor antagonists, they demonstrate distinct selectivity profiles. Ki16425 shows higher affinity for LPA1 and LPA3, whereas DGPP 8:0 primarily targets LPA3. This difference allows researchers to dissect the specific roles of different LPA receptor subtypes. []

AM095

    Compound Description: AM095 is a small molecule that specifically inhibits the LPA1 receptor. It competes with LPA for binding to the receptor, preventing LPA-mediated signaling. [, ]

    Relevance: AM095 and Ki16425 share a similar target, the LPA1 receptor, but differ in their selectivity profiles. AM095 acts as a highly selective LPA1 antagonist, while Ki16425 also inhibits LPA3. Comparison of their effects can help distinguish the roles of LPA1 from other LPA receptors. [, ]

VPC12249

    Compound Description: VPC12249 is a potent and selective LPA1 receptor antagonist, exhibiting similar activity to Ki16425 in blocking LPA1 signaling. [, ]

    Relevance: VPC12249 and Ki16425 are both competitive antagonists targeting the LPA1 receptor, with comparable inhibitory effects. This similarity suggests that they share similar binding sites and mechanisms of action on LPA1. [, ]

Debio 0719

    Compound Description: Debio 0719 is the R-stereoisomer of Ki16425 and exhibits a higher antagonist activity for LPA1 and LPA3 compared to Ki16425. Debio 0719 effectively inhibits LPA-dependent invasion of cancer cells and has shown promising results in reducing spontaneous metastasis in animal models. [, ]

    Relevance: Debio 0719 and Ki16425 are structurally related, with Debio 0719 representing a more potent and selective version of Ki16425. This enhanced activity makes Debio 0719 a potentially more effective therapeutic agent for targeting LPA1 and LPA3 in various diseases. [, ]

Gintonin-Enriched Fraction (GEF)

    Compound Description: Gintonin-enriched fraction (GEF) is a component of ginseng that has been identified as a ligand for G protein-coupled LPA receptors. It exhibits similar effects to LPA, including inducing intracellular calcium mobilization, stimulating cell viability and proliferation, and promoting hyaluronic acid and collagen release from human dermal fibroblasts. []

NAEPA

    Compound Description: NAEPA is a synthetic LPA analog that acts as an agonist, preferentially activating the LPA1 receptor. [, ]

    Relevance: Unlike Ki16425, which antagonizes LPA receptors, NAEPA activates them, particularly LPA1. By comparing their effects, researchers can dissect the specific roles of LPA1 signaling in different cellular contexts. [, ]

OMPT

    Compound Description: OMPT is a synthetic LPA analog that acts as an agonist, with a preference for activating the LPA3 receptor. [, ]

    Relevance: Similar to NAEPA, OMPT activates LPA receptors, specifically LPA3, in contrast to the inhibitory action of Ki16425. This difference enables researchers to discern the unique roles of LPA3 signaling from those of other LPA receptors. [, ]

FAP12

    Compound Description: FAP12 is a synthetic LPA analog that preferentially activates the LPA2 receptor, acting as an agonist for this receptor subtype. []

    Relevance: In contrast to Ki16425's antagonist activity, FAP12 specifically activates the LPA2 receptor. This selective activation allows researchers to elucidate the specific functions of LPA2 signaling pathways independently of other LPA receptor subtypes. []

Properties

CAS Number

355025-24-0

Product Name

Ki16425

IUPAC Name

3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

InChI

InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28)

InChI Key

LLIFMNUXGDHTRO-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

3-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonyl amino)-3-methyl-5-isoxazolyl) benzylsulfanyl) propanoic acid
Debio 0719
Debio 0719-425
Ki16425

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.